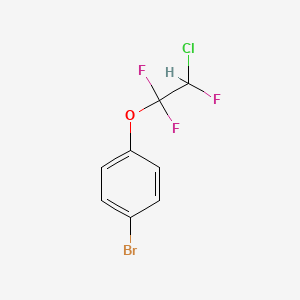
4-bromonaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromonaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the fourth position and a carboxamide group at the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromonaphthalene-2-carboxamide typically involves the bromination of naphthalene followed by the introduction of the carboxamide group. One common method is the bromination of naphthalene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The resulting 4-bromonaphthalene is then subjected to a reaction with a suitable amide-forming reagent, such as ammonium carbonate or an amine, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromonaphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines can be used in substitution reactions, typically under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products such as 4-hydroxynaphthalene-2-carboxamide or 4-aminonaphthalene-2-carboxamide.
Oxidation Reactions: Naphthoquinone derivatives.
Reduction Reactions: 4-bromonaphthalene-2-amine.
Aplicaciones Científicas De Investigación
4-Bromonaphthalene-2-carboxamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It can be a starting point for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-bromonaphthalene-2-carboxamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloronaphthalene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
4-Fluoronaphthalene-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.
4-Iodonaphthalene-2-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-Bromonaphthalene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts
Propiedades
Número CAS |
496835-92-8 |
|---|---|
Fórmula molecular |
C11H8BrNO |
Peso molecular |
250.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



